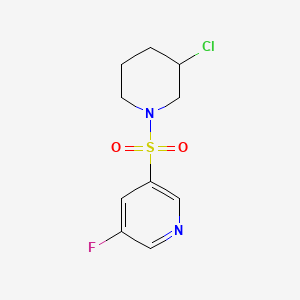

![molecular formula C18H20N2O4S B599230 6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1313712-37-6](/img/structure/B599230.png)

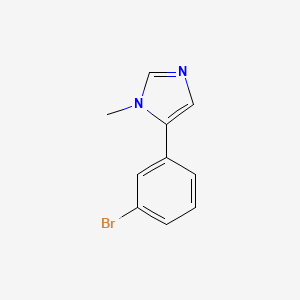

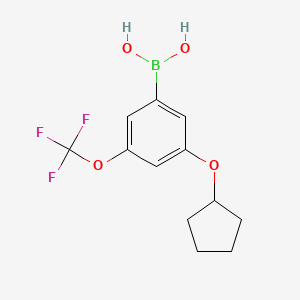

6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, nitrogen or oxygen . They are often used in the development of pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with cyanoacetates . The specific synthesis process can vary depending on the exact structure of the compound and the desired end product .Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the specific arrangement of its atoms and the bonds between them. This can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out. Common reactions for similar compounds include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, solubility in various solvents, and its reactivity with other chemicals .Applications De Recherche Scientifique

Antitubulin Agents

One of the significant applications of this compound is in the development of new antitubulin agents . These agents can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, these agents can disrupt cell division and growth, making them potentially useful in cancer treatment .

Antiproliferative Agents

The compound has shown promising results as an antiproliferative agent . It has demonstrated the ability to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This suggests its potential use in the development of new cancer therapies .

Apoptosis Inducers

The compound has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment, as it can lead to the elimination of cancer cells without causing damage to healthy cells .

Protein Tyrosine Phosphatase 1B Inhibitors

The compound may have potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B has been proposed to act as a negative regulator of insulin signaling, and studies have shown increased insulin sensitivity and resistance to obesity in PTP1B knockout mice . This suggests that the compound could be used in the development of treatments for diabetes .

Anticonvulsant Agents

There is some evidence to suggest that the compound could be used in the synthesis of new anticonvulsant agents . These agents could potentially be used in the treatment of epilepsy and other conditions characterized by abnormal brain activity .

Research Chemical

The compound is also used as a research chemical in various scientific studies . It is often used in the synthesis of other compounds, and its properties make it a valuable tool in the field of organic chemistry .

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is highly dependent on the specific compound and the system in which it is acting. For pharmaceutical compounds, this often involves interaction with specific proteins or other molecules in the body .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-O-benzyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-23-17(21)15-13-8-9-20(10-14(13)25-16(15)19)18(22)24-11-12-6-4-3-5-7-12/h3-7H,2,8-11,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHGRHDWNSSUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856715 |

Source

|

| Record name | 6-Benzyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

CAS RN |

1313712-37-6 |

Source

|

| Record name | 6-Benzyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

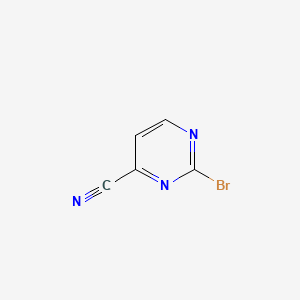

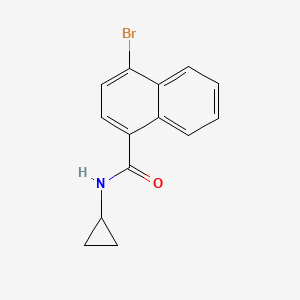

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

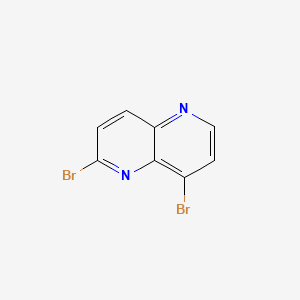

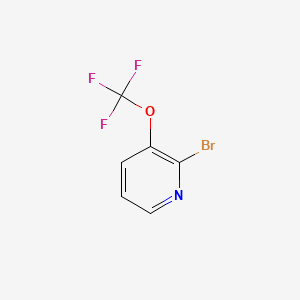

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

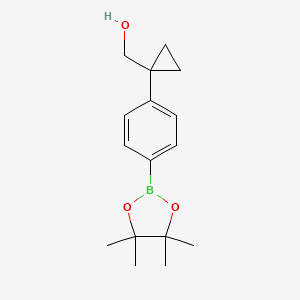

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)